molecular formula C10H14N2 B8568001 5-Methylnon-4-enedinitrile CAS No. 56726-76-2

5-Methylnon-4-enedinitrile

Cat. No.: B8568001
CAS No.: 56726-76-2
M. Wt: 162.23 g/mol
InChI Key: HWGNERYJKMWNBQ-UHFFFAOYSA-N
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Description

5-Methylnon-4-enedinitrile (C₁₁H₁₄N₂) is an aliphatic dinitrile characterized by a nine-carbon backbone with a methyl group at position 5, a double bond at the 4-ene position, and nitrile (-C≡N) functional groups at terminal positions. Its reactivity is influenced by the electron-withdrawing nitrile groups and the steric effects of the methyl substituent.

Properties

CAS No.

56726-76-2

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

5-methylnon-4-enedinitrile

InChI

InChI=1S/C10H14N2/c1-10(6-2-4-8-11)7-3-5-9-12/h6H,2-5,7H2,1H3

InChI Key

HWGNERYJKMWNBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC#N)CCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-Methylnon-4-enedinitrile, comparisons are drawn with analogous aliphatic dinitriles and unsaturated nitriles. Key properties include molecular structure, physical characteristics, and reactivity.

Table 1: Comparative Analysis of Aliphatic Dinitriles

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Reactivity Notes
This compound C₁₁H₁₄N₂ 174.25 Not reported High reactivity at nitrile sites; isomerization possible at the double bond.
Adiponitrile (1,4-Dicyanobutane) C₆H₈N₂ 108.14 295 Used in nylon production; hydrolyzes to adipic acid.
Glutaronitrile (1,3-Dicyanopropane) C₅H₆N₂ 94.12 286 Solvent properties; forms coordination complexes.
2-Methylglutaronitrile C₆H₈N₂ 108.14 287 Branched structure reduces crystallinity in polymers.

Key Findings:

Structural Effects on Physical Properties: The methyl branch in this compound likely lowers its melting point compared to linear analogs (e.g., adiponitrile) due to disrupted molecular packing.

Reactivity Trends: Nitrile groups in all compounds undergo hydrolysis to carboxylic acids or reduction to amines. However, steric hindrance from the methyl group in this compound may slow nucleophilic attacks . Unsaturation in this compound allows for Diels-Alder or hydrogenation reactions, distinguishing it from saturated dinitriles like adiponitrile.

Toxicological Considerations: Aliphatic nitriles generally exhibit acute toxicity via cyanide release during metabolism.

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